1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its pyrrolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the benzyl and isobutyl groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and purification steps like distillation or crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves nucleophilic substitution at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce various amines.
Scientific Research Applications
1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring may facilitate interactions with enzymes or other proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the benzyl and isobutyl groups.
Proline: Another pyrrolidine derivative with a carboxyl group but different side chains.
Pyrrolizidine: Contains a fused ring system, offering different chemical properties.
Uniqueness: 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzyl and isobutyl groups with the pyrrolidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H23NO2 |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H23NO2/c1-12(2)8-14-10-17(11-15(14)16(18)19)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,18,19) |
InChI Key |
ZOGDKPNNHMHRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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